molecular formula C15H15ClN2 B158608 4-(1-(1-Naphthyl)ethyl)imidazole hydrochloride CAS No. 137967-81-8

4-(1-(1-Naphthyl)ethyl)imidazole hydrochloride

Cat. No. B158608
M. Wt: 258.74 g/mol
InChI Key: KVIIITUVRVKRHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-(1-Naphthyl)ethyl)imidazole hydrochloride, also known as 4-NEMD or naphthylmedetomidine, is a chemical compound . It is a type of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

The synthesis of imidazoles has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole . The synthesis of imidazoles often involves methods that form one of the heterocycle’s core bonds . For instance, a protocol for the cyclization of amido-nitriles to form disubstituted imidazoles has been reported . This reaction proceeds via nickel-catalysed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Scientific Research Applications

Adrenergic Activities

A study by Hong et al. (1992) synthesized 4-(1-(1-Naphthyl)ethyl)imidazole hydrochloride and analyzed its adrenergic activities. They found significant differences in the biological activities of its optical isomers in alpha 1- and alpha 2-adrenergic receptor systems, with one isomer being a selective agonist in alpha 2-mediated responses (Hong et al., 1992).

Anticonvulsant Agents

Walker et al. (1981) identified potent anticonvulsant activity in a variety of 1-(naphthylalkyl)-1H-imidazoles, suggesting clinical potential for these compounds, which includes 4-(1-(1-Naphthyl)ethyl)imidazole hydrochloride (Walker et al., 1981).

Crystal Structure Analysis

Research by Dinda et al. (2004) focused on the crystal structure of silver(I) complexes with the naphthyl-azoimine function, providing insights into the molecular geometry and hydrogen bonding in these complexes, which includes derivatives of 4-(1-(1-Naphthyl)ethyl)imidazole hydrochloride (Dinda et al., 2004).

Synthesis Methods

Kudzma and Turnbull (1991) described an expedient synthesis method for 4(5)-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole, which is structurally related to 4-(1-(1-Naphthyl)ethyl)imidazole hydrochloride. This study contributes to understanding efficient synthesis routes for similar compounds (Kudzma & Turnbull, 1991).

Stereochemical Studies

Miller et al. (1976) conducted stereochemical studies of optically active derivatives of imidazolines, including compounds similar to 4-(1-(1-Naphthyl)ethyl)imidazole hydrochloride. Their research provides insights into the stereochemical aspects and their influence on biological activity (Miller et al., 1976).

Safety And Hazards

While the specific safety and hazards for 4-(1-(1-Naphthyl)ethyl)imidazole hydrochloride are not mentioned in the search results, it is generally recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, and avoid getting the chemical in eyes, on skin, or on clothing .

Future Directions

The development of imidazole- and benzimidazole-based drugs is an attractive topic and draws more and more researchers to engage in this research . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .

properties

IUPAC Name

5-(1-naphthalen-1-ylethyl)-1H-imidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2.ClH/c1-11(15-9-16-10-17-15)13-8-4-6-12-5-2-3-7-14(12)13;/h2-11H,1H3,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVIIITUVRVKRHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)C3=CN=CN3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30929957
Record name 4-(1-(1-Naphthyl)ethyl)imidazole hcl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30929957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-(1-Naphthyl)ethyl)imidazole

CAS RN

137967-81-8
Record name 4-(1-(1-Naphthyl)ethyl)imidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137967818
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(1-(1-Naphthyl)ethyl)imidazole hcl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30929957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NAPHTHYLMEDETOMIDINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/285367936D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-(1-(1-Naphthyl)ethyl)imidazole hydrochloride
Reactant of Route 2
4-(1-(1-Naphthyl)ethyl)imidazole hydrochloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-(1-(1-Naphthyl)ethyl)imidazole hydrochloride
Reactant of Route 4
4-(1-(1-Naphthyl)ethyl)imidazole hydrochloride
Reactant of Route 5
4-(1-(1-Naphthyl)ethyl)imidazole hydrochloride
Reactant of Route 6
4-(1-(1-Naphthyl)ethyl)imidazole hydrochloride

Citations

For This Compound
1
Citations
SS Hong - 1991 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.